![molecular formula C22H14ClFN6O B2653116 2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923173-34-6](/img/structure/B2653116.png)
2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core structure. This core is a bicyclic system with a tetrazole ring fused to a pyrimidine ring, which is further fused to a chromene ring . The molecule also contains a fluorophenyl group and a pyridinyl group, which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Generally, heterocyclic compounds like this can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. These properties are typically determined through experimental testing .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives and other similar heterocyclic compounds. These compounds are synthesized through reactions involving catalysts such as FeCl3-SiO2, showcasing the methodology for creating complex structures with potential biological activity. The structural characterization of these compounds is achieved using techniques like NMR, IR spectroscopy, and mass spectrometry, providing a foundation for understanding their chemical properties and potential applications (Xue Yin & Yang Song, 2022).
Antimicrobial and Anticancer Activities
Compounds with similar heterocyclic cores have been evaluated for their antimicrobial and anticancer activities. For instance, derivatives of thiazolo[3,2-a]pyrimidine exhibited significant anti-inflammatory and antinociceptive activities in preclinical models, highlighting their potential therapeutic applications. Such studies provide insights into the pharmacological potential of these compounds, including their safety profiles and efficacy against various disease models (O. Alam, S. Khan, N. Siddiqui, & W. Ahsan, 2010).
Fluorescent Properties
The fluorescent properties of pyrimidine derivatives have been investigated, with certain compounds showing potential as biomarkers and photochemical sensors. This research illustrates the diverse applications of these compounds beyond pharmacology, extending to materials science and chemical sensing (Stephanía Velázquez-Olvera et al., 2012).
Heterocyclic Compound Synthesis
Further studies focus on the synthesis of novel heterocyclic compounds with potential biological activity, including antimicrobial applications. These compounds are synthesized through various chemical reactions, highlighting the versatility of heterocyclic chemistry in creating compounds with potential utility in drug development and other areas of chemical research (H. M. Mohamed & Ashraf H F Abd el-Wahab, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-9-(4-fluorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN6O/c23-14-5-8-17-16(10-14)19-18(21(31-17)12-3-6-15(24)7-4-12)20(13-2-1-9-25-11-13)30-22(26-19)27-28-29-30/h1-11,20-21H,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOYRHNVFRKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)F)NC6=NN=NN26 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2653036.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B2653038.png)
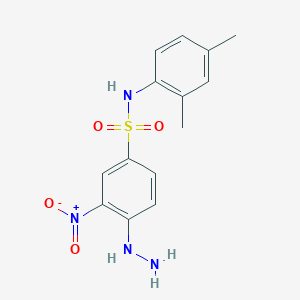
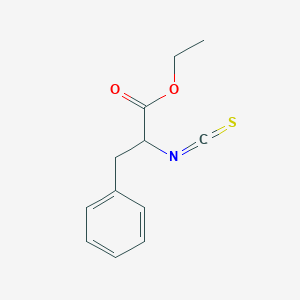
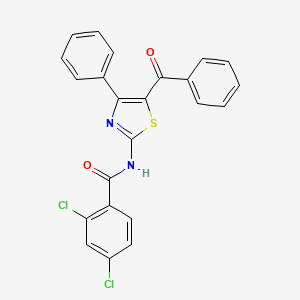
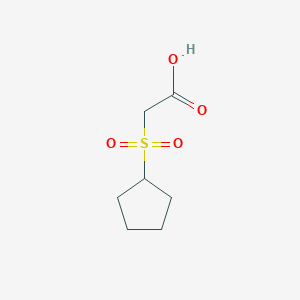
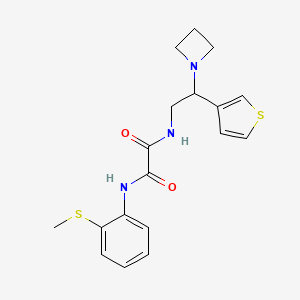
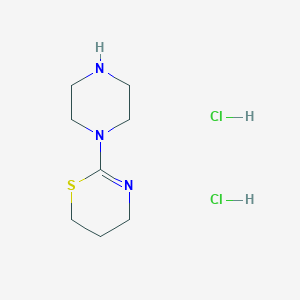
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)
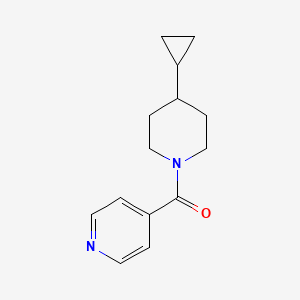
![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)